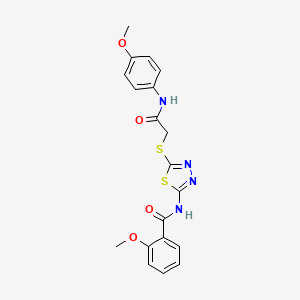

2-methoxy-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-methoxy-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C19H18N4O4S2 and its molecular weight is 430.5. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-Methoxy-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that incorporates a thiadiazole moiety, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C26H25N5O4S, with a molecular weight of 503.58 g/mol. The presence of multiple functional groups suggests a potential for various biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C26H25N5O4S |

| Molecular Weight | 503.58 g/mol |

| Purity | ≥95% |

Anticancer Properties

Thiadiazole derivatives, including the compound , have shown promising anticancer activity. Research indicates that thiadiazole rings can effectively cross cellular membranes and interact with biological targets due to their mesoionic character . Studies have demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. For instance, derivatives with specific substitutions on the thiadiazole ring showed enhanced potency compared to standard chemotherapeutics like 5-fluorouracil (5-FU) .

Antimicrobial Activity

The antimicrobial potential of thiadiazole derivatives is well-documented. Compounds containing the thiadiazole moiety have exhibited significant activity against a range of pathogens, including bacteria and fungi. For example, certain derivatives were found to inhibit the growth of Candida albicans and Aspergillus niger with minimum inhibitory concentrations (MICs) comparable to established antifungal agents . The presence of the methoxyphenyl group may enhance lipophilicity, contributing to improved membrane penetration and bioactivity.

Anti-inflammatory and Other Activities

In addition to anticancer and antimicrobial effects, thiadiazole derivatives have been reported to possess anti-inflammatory properties. They may modulate inflammatory pathways through inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory responses . Furthermore, some studies suggest potential applications in treating neurodegenerative diseases due to their neuroprotective effects .

The biological activity of this compound is believed to involve several mechanisms:

- Cell Membrane Interaction : The thiadiazole ring facilitates passive diffusion across lipid membranes.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.

- Receptor Modulation : It may act on various receptors linked to inflammatory pathways or cancer cell signaling.

Case Studies

- Anticancer Efficacy : A study evaluated the cytotoxicity of several thiadiazole derivatives against MCF-7 cells. Results indicated that compounds with electron-withdrawing groups exhibited higher antiproliferative activity than their electron-donating counterparts .

- Antimicrobial Testing : In another investigation, a series of thiadiazole-based compounds were tested against Gram-positive and Gram-negative bacteria. Results showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with some compounds achieving MIC values lower than those of conventional antibiotics .

科学研究应用

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties:

- Inhibition Assays : Studies have shown that related compounds can inhibit bacterial growth by up to 73% at concentrations of 100 µM against various pathogens, including both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The potential anticancer properties of this compound have been explored through various studies:

- Cell Line Studies : In vitro assays on cancer cell lines (e.g., A549 lung adenocarcinoma cells) demonstrated that related triazole derivatives have IC50 values lower than standard chemotherapeutics like doxorubicin.

- Mechanism of Action : Molecular docking studies suggest interactions with proteins involved in cell proliferation and apoptosis, such as Bcl-2.

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the compound's biological efficacy:

- Methoxy Substitution : Enhances lipophilicity and cellular uptake.

- Thiadiazole Moiety : Critical for antimicrobial and anticancer activities due to its ability to form hydrogen bonds with target proteins.

- Thioether Linkage : Increases stability and reactivity within biological systems .

Case Studies

Several notable case studies highlight the efficacy of similar compounds:

- Quorum Sensing Inhibition : Research demonstrated that triazole derivatives could inhibit quorum sensing in bacterial populations, suggesting therapeutic applications for biofilm-associated infections.

- Cytotoxicity Profiles : Related compounds exhibited significant cytotoxic effects against various cancer lines, reinforcing their potential therapeutic applications .

化学反应分析

Reaction Types and Functional Group Reactivity

The compound participates in reactions primarily involving its thiadiazole ring , thioether group , and amide functionalities :

Oxidation of the Thioether Group

The thioether moiety undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions:

-

Sulfoxide formation : Treatment with H₂O₂ in acetic acid at 50°C yields the sulfoxide derivative.

-

Sulfone formation : Prolonged exposure to KMnO₄ in acidic conditions converts the thioether to a sulfone .

Example :

Thioether+H2O2AcOHSulfoxide(Yield: 75–85%)

Amide Hydrolysis

The benzamide and acetamide groups hydrolyze under acidic or basic conditions:

-

Acidic hydrolysis : Refluxing with 6M HCl cleaves the amide bond, producing 2-methoxybenzoic acid and a thiadiazol-2-amine intermediate.

-

Basic hydrolysis : Aqueous NaOH yields the corresponding carboxylate salt.

Mechanism :

RCONHR’+H2OH+/OH−RCOOH+H2NR’

Electrophilic Aromatic Substitution (EAS)

The methoxyphenyl ring undergoes nitration and halogenation :

-

Nitration : HNO₃/H₂SO₄ introduces a nitro group at the para position relative to the methoxy group.

-

Halogenation : Cl₂/FeCl₃ substitutes hydrogen with chlorine at the ortho position .

Reaction Conditions and Optimization

| Parameter | Oxidation | Hydrolysis | EAS |

|---|---|---|---|

| Solvent | Acetic acid | H₂O/EtOH | H₂SO₄ (nitration) |

| Temperature | 50–80°C | 100°C (reflux) | 0–25°C |

| Catalyst | None | Acid/Base | FeCl₃ (halogenation) |

| Reaction Time | 2–4 hrs | 6–12 hrs | 1–3 hrs |

Mechanistic Insights

-

Thioether Oxidation : Proceeds via a radical mechanism in the presence of peroxides, where the sulfur atom undergoes sequential oxygenation .

-

Amide Hydrolysis : Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Base-mediated hydrolysis proceeds via deprotonation and hydroxide ion attack .

-

EAS on Methoxyphenyl : The methoxy group directs electrophiles to the para position due to its electron-donating resonance effect .

Computational and Experimental Validation

属性

IUPAC Name |

2-methoxy-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4S2/c1-26-13-9-7-12(8-10-13)20-16(24)11-28-19-23-22-18(29-19)21-17(25)14-5-3-4-6-15(14)27-2/h3-10H,11H2,1-2H3,(H,20,24)(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZLDMSASZBWGAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。